molecular formula C21H17ClN4O2S B11186276 Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11186276
M. Wt: 424.9 g/mol
InChI Key: RUDXZDUXVQDOEB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₂₂H₁₇ClN₄O₂S, with a molecular weight of 458.94 g/mol . Key structural elements include:

  • Triazole-pyrimidine bicyclic system: Provides a rigid scaffold for biological interactions.
  • Ethyl carboxylate: Improves solubility and metabolic stability.
  • Phenyl substituent: Contributes to aromatic interactions in biological systems.

This compound is of interest in medicinal chemistry due to its structural versatility and reported bioactivities, including antimicrobial and enzyme inhibitory properties .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)17-12-23-20-24-21(29-13-14-8-10-16(22)11-9-14)25-26(20)18(17)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3

InChI Key

RUDXZDUXVQDOEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer research.

Anticancer Properties

Several studies have demonstrated the compound's potential as an anticancer agent:

  • MCF-7 Cell Line Studies : Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was shown to induce apoptosis in MCF-7 cells, with a reported increase in apoptotic markers compared to untreated controls .
  • Molecular Docking Studies : In silico analyses have revealed favorable binding interactions with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), suggesting potential pathways for therapeutic development .

Case Studies and Research Findings

A number of case studies document the effectiveness and potential applications of this compound:

  • Study on Cytotoxicity : A derivative similar to this compound showed significant cytotoxic effects against various human cancer cell lines. The IC50 values indicated comparable potency to established chemotherapeutic agents .
  • Structure-Activity Relationship Analysis : Research has focused on the relationship between structural modifications of triazolopyrimidine derivatives and their biological activity. Modifications at specific positions have been correlated with enhanced anticancer activity .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds within this class may reduce tumor growth in animal models, further supporting their potential as therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Activities Differentiators
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Chlorobenzyl sulfanyl, phenyl, ethyl carboxylate Antimicrobial, enzyme inhibition Unique 4-chloro substitution enhances target specificity
Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 3-Chlorobenzyl sulfanyl Neuroprotective effects Meta-chloro position alters steric hindrance and binding affinity
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-Chlorobenzyl, methyl, ethyl DNA interaction, enzyme inhibition Ketone group at position 7 modifies electronic properties
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5,7-Dimethyl, methylsulfanyl Anticancer (in vitro) Dimethyl groups increase lipophilicity but reduce solubility
7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Chlorophenyl, methoxyphenyl carboxamide Kinase inhibition Carboxamide group enhances hydrogen-bonding potential

Structure-Activity Relationship (SAR) Insights

  • 4-Chlorobenzyl vs. 3-Chlorobenzyl : The para-substituted chloro group in the target compound improves steric alignment with hydrophobic enzyme pockets, whereas meta-substitution disrupts binding .
  • Phenyl vs. Methyl Groups : The phenyl group in the target compound enhances aromatic stacking, while methyl substituents (e.g., 5,7-dimethyl analog) prioritize metabolic stability over potency .
  • Sulfanyl Group: Essential for covalent or non-covalent interactions with biological targets. Replacement with oxy or amino groups diminishes activity .

Biological Activity

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of appropriate starting materials such as 4-chlorobenzyl thiol and ethyl 6-carboxy-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine. Reports suggest that varying the synthesis conditions can yield different derivatives with enhanced biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds within this class have shown significant antiproliferative effects against various cancer cell lines such as MGC-803, HCT-116, and MCF-7. The mechanism often involves the inhibition of key signaling pathways like ERK and AKT, which are crucial in cancer cell proliferation and survival .

Cell Line IC50 (μM) Mechanism of Action
MGC-8033.91ERK pathway inhibition
HCT-1160.53Tubulin polymerization inhibition
MCF-7VariesInduction of apoptosis

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines also exhibit antimicrobial properties. They have been tested against various bacterial strains and have demonstrated effective inhibition. The presence of the sulfanyl group enhances their interaction with microbial targets .

Antiviral Effects

Research indicates that certain derivatives can inhibit viral replication. For instance, compounds based on the triazolo[1,5-a]pyrimidine scaffold have shown activity against influenza virus by disrupting protein interactions essential for viral replication .

Study on Anticancer Properties

In a recent study evaluating various triazolo[1,5-a]pyrimidine derivatives, one compound exhibited an IC50 value of 0.58 μM against HCT-116 cells. This compound induced G2/M phase arrest and apoptosis in cancer cells via modulation of cell cycle-related proteins .

Antimicrobial Testing

Another study focused on the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MIC) below 10 μg/mL, showcasing their potential as new antimicrobial agents .

Q & A

Q. Methodology :

  • Microwave-assisted synthesis (323 K, 30 min) in ethanol yields the product efficiently (75–82% isolated yield) .
  • Conventional heating may require extended reaction times but can achieve similar yields under reflux conditions .
  • Post-synthesis, recrystallization from acetone/ethanol ensures purity for crystallographic studies .

Basic: What structural features are critical for its crystallographic characterization?

Key structural insights from X-ray diffraction (XRD):

  • Planarity : The triazolopyrimidine core is nearly planar (max deviation: 0.034 Å), with dihedral angles of ~87–89° relative to chlorophenyl and terminal phenyl rings .
  • Non-covalent interactions : π-π stacking between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å) stabilizes the crystal lattice .
  • Bond parameters : Sulfur-C bond lengths (C–S: ~1.76 Å) and ester group conformations align with typical triazolopyrimidine derivatives .

Refinement tools : SHELXTL/SHELXL software is standard for refining XRD data (R factor: 0.048; wR: 0.143) .

Advanced: How do substituent variations influence bioactivity in SAR studies?

Q. Methodological approach :

  • Substituent screening : Replace the 4-chlorobenzyl or phenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties. For example:
    • 4-Methoxyphenyl : Enhances solubility but may reduce target binding .
    • Pyridinyl or furanyl : Introduces hydrogen-bonding potential, critical for receptor interactions .
  • Activity assays : Test modified analogs against target receptors (e.g., CB2 cannabinoid receptors) using competitive binding assays .

Data interpretation : Correlate substituent electronic properties (Hammett σ values) with IC50 trends to identify pharmacophores .

Advanced: How to resolve contradictions in reported synthesis yields (75–82%)?

Q. Critical analysis :

  • Catalyst effects : Microwave irradiation accelerates reaction kinetics, reducing side products vs. conventional heating .
  • Purification impact : Column chromatography vs. recrystallization can alter isolated yields. For example, ethanol recrystallization may discard low-polarity byproducts .
  • Steric hindrance : Bulky substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) may slow cyclization, reducing yields .

Best practices : Optimize solvent polarity (e.g., DMF for hindered substrates) and monitor reaction progress via TLC/HPLC .

Advanced: How to address regioselectivity challenges in triazolopyrimidine ring formation?

Q. Experimental design :

  • Thermodynamic control : Prolonged heating favors the more stable 7-phenyl regioisomer due to conjugation with the ester group .
  • Acid catalysis : Use p-TsOH to protonate intermediates, directing cyclization to the 1,5-a position .
  • Microwave conditions : Rapid energy input can override kinetic pathways, favoring specific regioisomers .

Validation : Confirm regiochemistry via NOESY NMR (proton-proton correlations) or XRD .

Advanced: How to validate crystallographic data using SHELX software?

Q. Workflow :

Data integration : Use SAINT/SMART for raw XRD data processing .

Structure solution : SHELXD/SHELXS for phase determination (direct methods) .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement (riding model) .

Validation : Check R-factors, electron density maps (e.g., Fo-Fc for missing atoms), and CIF files via PLATON .

Pitfalls : Overfitting restraints (e.g., thermal parameters) can artificially improve R values—cross-validate with independent datasets .

Basic: How to optimize reaction conditions for scale-up synthesis?

Q. Key parameters :

  • Solvent selection : Ethanol balances cost and reactivity; DMSO may improve solubility for bulky substrates .
  • Catalyst screening : Amberlyst-15 or molecular sieves can enhance cyclization efficiency .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .

Scale-up metrics : Maintain a 1:1:1 molar ratio of reactants and avoid excessive solvent volume to improve atom economy .

Basic: How to interpret NMR spectral data for structural confirmation?

Q. Critical signals :

  • Ester group : Ethoxy protons (δ ~4.0–4.3 ppm, quartet) and methyl protons (δ ~1.2 ppm, triplet) .
  • Aromatic protons : Splitting patterns (e.g., doublets for para-substituted chlorophenyl at δ ~7.1–7.4 ppm) .
  • NH protons : Broad singlet at δ ~10.8–11.0 ppm (exchange with D2O confirms position) .

Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify ring connectivity .

Advanced: How do π-π interactions affect physicochemical properties?

Q. Implications :

  • Solubility : Strong stacking (centroid distance <4 Å) reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) .
  • Stability : Stacking protects the triazolopyrimidine core from hydrolytic degradation .
  • Crystallinity : Defined π-π networks facilitate single-crystal growth for XRD, but may complicate amorphous dispersion formulations .

Quantification : Calculate interaction energies (DFT) or use DSC to assess melting point correlations .

Advanced: How to design computational models for SAR prediction?

Q. Methodology :

Docking studies : Use AutoDock Vina to simulate ligand binding to target receptors (e.g., CB2). Focus on sulfanyl and ester moieties as anchor points .

QSAR modeling : Train models with Hammett constants, logP, and molar refractivity of substituents .

MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydration effects on the chlorobenzyl group .

Validation : Cross-check predictions with in vitro IC50 data and XRD-derived binding poses .

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